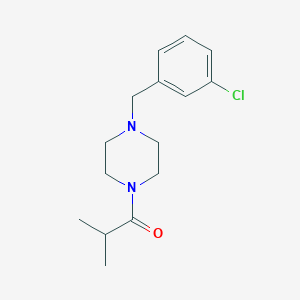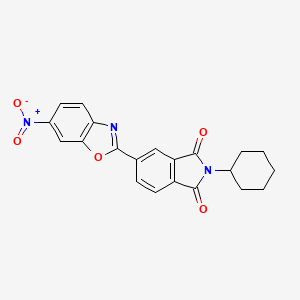![molecular formula C15H23N3O2 B4755109 N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea](/img/structure/B4755109.png)
N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea
Übersicht
Beschreibung
N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea, also known as Linuron, is a herbicide that is widely used in agriculture. It belongs to the family of urea herbicides and is effective against a wide range of weeds. The chemical structure of Linuron consists of a phenyl ring, a propyl chain, and a morpholine ring. This chemical has been widely studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea works by inhibiting photosynthesis in plants. It interferes with the electron transport chain in the chloroplasts, which leads to a reduction in the production of ATP and NADPH. This results in a decrease in the amount of energy available for plant growth and development, ultimately leading to plant death.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea has been shown to have a range of biochemical and physiological effects on plants. It has been reported to cause a reduction in chlorophyll content, photosynthetic rate, and stomatal conductance. It also causes a decrease in the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea is a widely used herbicide in agriculture and is readily available for use in laboratory experiments. It is relatively inexpensive and has a well-established synthesis method. However, it is important to note that N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea is toxic to humans and animals and should be handled with care. It is also important to use appropriate safety measures when working with N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea. One area of interest is the development of new formulations of N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea that are more effective against resistant weeds. Another area of interest is the study of the environmental impact of N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea and its breakdown products. Additionally, there is potential for the use of N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea in the development of new herbicides with improved efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea has been used extensively in scientific research to study its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. In addition to its herbicidal properties, N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea has also been studied for its potential use as a fungicide and insecticide.
Eigenschaften
IUPAC Name |
1-[4-(morpholin-4-ylmethyl)phenyl]-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-7-16-15(19)17-14-5-3-13(4-6-14)12-18-8-10-20-11-9-18/h3-6H,2,7-12H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSRCHPPGVFBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Morpholin-4-ylmethyl)phenyl]-3-propylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4755029.png)
![2-(4-chlorophenoxy)-N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4755038.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4755046.png)

![1-(4-fluorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4755055.png)
![(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4755059.png)

![isopropyl 4-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4755068.png)
![N-(5-bromo-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4755076.png)
![methyl {3-(4-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4755096.png)
![2-{4-[2-(2-chloro-5-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4755100.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B4755125.png)